molecular formula C10H11Cl2NO2 B14513179 2,2-Dichloro-N-(4-methoxyphenyl)-N-methylacetamide CAS No. 63313-54-2

2,2-Dichloro-N-(4-methoxyphenyl)-N-methylacetamide

Cat. No.: B14513179
CAS No.: 63313-54-2
M. Wt: 248.10 g/mol
InChI Key: OCSKNPBHHSHQKX-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(4-methoxyphenyl)-N-methylacetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of two chlorine atoms, a methoxyphenyl group, and a methylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-(4-methoxyphenyl)-N-methylacetamide typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

    Step 1: 4-methoxyaniline is reacted with chloroacetyl chloride in the presence of triethylamine.

    Step 2: The resulting intermediate is then treated with methylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(4-methoxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines .

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-(4-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets. In the context of anticancer activity, the compound is believed to inhibit certain enzymes or proteins that are essential for cancer cell proliferation. The exact molecular pathways and targets are still under investigation, but it is known to interfere with cellular processes that lead to cancer cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-N-(4-bromophenyl)-N-methylacetamide
  • 2,2-Dichloro-N-(4-chlorophenyl)-N-methylacetamide
  • 2,2-Dichloro-N-(4-fluorophenyl)-N-methylacetamide

Uniqueness

2,2-Dichloro-N-(4-methoxyphenyl)-N-methylacetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2,2-dichloro-N-(4-methoxyphenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-13(10(14)9(11)12)7-3-5-8(15-2)6-4-7/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSKNPBHHSHQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550081
Record name 2,2-Dichloro-N-(4-methoxyphenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63313-54-2
Record name 2,2-Dichloro-N-(4-methoxyphenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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